molecular formula C37H32O10 B14127407 Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside CAS No. 6207-45-0

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside

Cat. No.: B14127407
CAS No.: 6207-45-0
M. Wt: 636.6 g/mol
InChI Key: BNWKZSZXVMUNIH-UHFFFAOYSA-N
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Description

Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside: is a chemical compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are protected by benzyl groups, and an allyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride. The allyl group is then introduced at the anomeric position through a glycosylation reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as in laboratory settings, with optimization for larger scale production. This includes the use of efficient protecting group strategies and high-yielding glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its role as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules through glycosylation reactions. This process is facilitated by the presence of the allyl group, which activates the anomeric carbon for nucleophilic attack .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

6207-45-0

Molecular Formula

C37H32O10

Molecular Weight

636.6 g/mol

IUPAC Name

(3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2

InChI Key

BNWKZSZXVMUNIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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